molecular formula C13H10O2 B548557 Splitomicin CAS No. 5690-03-9

Splitomicin

Cat. No.: B548557
CAS No.: 5690-03-9
M. Wt: 198.22 g/mol
InChI Key: ISFPDBUKMJDAJH-UHFFFAOYSA-N
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Description

Splitomicin is a small molecule known for its role as a selective inhibitor of the Silent Information Regulator 2 (Sir2) protein, which is a type of nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC). This compound has garnered significant attention due to its ability to modulate gene expression and DNA replication by inhibiting the deacetylase activity of Sir2 proteins .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Splitomicin interacts with the enzyme Sir2p, a NAD±dependent histone deacetylase . It inhibits the deacetylase activity of Sir2p, which is known to negatively regulate gene expression and initiation of DNA replication . The hydrolytically unstable lactone ring of this compound is critically important for its activity .

Cellular Effects

This compound has been shown to have various effects on cells. It can inhibit platelet aggregation induced by certain substances, suggesting a role in cellular signaling pathways . In the context of cancer research, this compound has been found to sensitize cancer cells to a variety of DNA-damaging agents by abrogating Sir2p downregulation of p53 expression .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Sir2p’s histone deacetylase activity . This inhibition is achieved through the interaction of this compound with the active site of Sir2p, effectively blocking its function . This leads to changes in gene expression and impacts cellular processes.

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that the compound is stable at 20°C and should be protected from prolonged exposure to light . It’s recommended that stock solutions be prepared fresh before use .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied and documented. Sirtuins, the family of proteins that this compound targets, have been indicated in cellular studies and experiments in animal models to have potential therapeutic benefits .

Metabolic Pathways

This compound’s primary interaction is with the enzyme Sir2p, part of the sirtuin family of proteins. Sirtuins are involved in many metabolic pathways, regulating responses to stress and ensuring that damaged DNA is not propagated .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever its target, the Sir2p enzyme, is located. As Sir2p is a histone deacetylase, it is likely to be found in the nucleus where it can interact with histones .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of β-naphthol with acetic anhydride under acidic conditions to form the lactone ring structure .

Industrial Production Methods: Industrial production of Splitomicin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Splitomicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized lactone derivatives, while reduction can produce reduced lactone forms .

Properties

IUPAC Name

1,2-dihydrobenzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPDBUKMJDAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017436
Record name 1,2-Dihydro-3H-benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5690-03-9
Record name Splitomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5690-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3H-benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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